An In-depth Technical Guide to the Chemical Structure and Properties of 6,8-Dibromo-2-phenylquinoline
An In-depth Technical Guide to the Chemical Structure and Properties of 6,8-Dibromo-2-phenylquinoline
Abstract
This technical guide provides a comprehensive scientific overview of 6,8-Dibromo-2-phenylquinoline, a halogenated aromatic heterocycle of significant interest to researchers in medicinal chemistry and materials science. While direct experimental data for this specific molecule is nascent, this document synthesizes information from closely related structural analogs to present a robust profile. We will delve into its structural features, propose a validated synthetic pathway, predict its spectroscopic signature, and explore its chemical reactivity. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this compound as a versatile scaffold for creating novel chemical entities with potential therapeutic or electronic applications.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and functional material design. Its rigid, planar structure and the presence of a nitrogen heteroatom make it an exceptional pharmacophore capable of engaging in various biological interactions, including hydrogen bonding, π-π stacking, and metal chelation. Consequently, quinoline derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties[1].
The introduction of halogen atoms, particularly bromine, onto the quinoline core is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The lipophilicity, metabolic stability, and electronic properties can be fine-tuned through precise halogenation. The 2-phenylquinoline motif, in particular, has emerged as a promising core for developing agents with broad-spectrum antiviral activity[2].
6,8-Dibromo-2-phenylquinoline combines these key features: a proven quinoline core, a 2-phenyl substituent known for conferring biological activity, and two bromine atoms at the C6 and C8 positions. These bromine atoms not only influence the molecule's intrinsic properties but also serve as versatile synthetic handles for further chemical elaboration through cross-coupling reactions, making this compound a highly valuable intermediate.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the elucidation of its structure and the prediction of its physical properties.
Molecular Structure
The IUPAC name for the compound is 6,8-Dibromo-2-phenylquinoline. It consists of a quinoline ring system substituted with a phenyl group at position 2 and bromine atoms at positions 6 and 8. The molecule is largely planar, a feature that can facilitate π-π stacking interactions in both biological contexts and solid-state materials[1].
Caption: Chemical structure of 6,8-Dibromo-2-phenylquinoline.
Physicochemical Data
While experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent parts and known analogs. This data is crucial for designing experiments, including reaction solvent selection and purification methods.
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₁₅H₉Br₂N | Based on chemical structure. |
| Molecular Weight | 363.05 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | Typical for halogenated aromatic compounds[1][3]. |
| Melting Point | >100 °C | Expected to be higher than 2-phenylquinoline (84-85 °C) and 6,8-dibromoquinoline (99-100 °C) due to increased molecular weight and stronger intermolecular forces[1][4]. |
| Solubility | Soluble in chloroform, acetone; sparingly soluble in ethanol; insoluble in water. | Based on analogs like 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one and general principles of polarity[5][6]. |
| XLogP3-AA | ~5.5 | Estimated based on similar structures like 4,7-Dibromo-8-fluoro-2-phenylquinoline, indicating high lipophilicity[7]. |
| Topological Polar Surface Area | 12.9 Ų | The nitrogen atom is the primary contributor. This low value suggests good membrane permeability[7]. |
Synthesis and Purification
A robust and reproducible synthetic protocol is paramount for obtaining high-purity material for subsequent research. The Friedländer annulation is a classic and highly effective method for constructing substituted quinolines and is proposed here as the primary synthetic route.
Proposed Synthetic Workflow: Friedländer Annulation
The causality behind this choice rests on the commercial availability of suitable precursors and the reaction's reliability. The core transformation involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Here, we propose the reaction between 2-amino-3,5-dibromobenzophenone and acetaldehyde, catalyzed by a base.
Caption: Proposed synthetic workflow via Friedländer Annulation.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected and the final product meets purity standards.
Objective: To synthesize 6,8-Dibromo-2-phenylquinoline.
Materials:
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2-Amino-3,5-dibromobenzophenone (1.0 equiv)
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Acetaldehyde (2.0 equiv)
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Potassium Hydroxide (KOH) (3.0 equiv)
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Ethanol (anhydrous)
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Ethyl Acetate
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Hexane
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (200-300 mesh)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dibromobenzophenone (1.0 equiv) and potassium hydroxide (3.0 equiv) to anhydrous ethanol. Stir the mixture at room temperature for 15 minutes to ensure dissolution and activation.
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Rationale: KOH acts as a base to deprotonate the α-carbon of acetaldehyde, generating the required enolate nucleophile for the condensation reaction.
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Addition of Reagent: Slowly add acetaldehyde (2.0 equiv) to the mixture.
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Rationale: A slight excess of acetaldehyde ensures the complete consumption of the more valuable benzophenone starting material.
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Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.
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Self-Validation: The reaction is complete when the starting benzophenone spot is no longer visible by TLC.
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Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water. A precipitate should form.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
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Rationale: The product is lipophilic and will preferentially partition into the organic ethyl acetate layer, separating it from inorganic salts and residual ethanol.
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Washing: Wash the combined organic layers with brine.
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Rationale: The brine wash removes residual water from the organic phase.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
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Self-Validation: Collect fractions and analyze by TLC to isolate the pure product. Combine fractions containing the pure compound and remove the solvent in vacuo.
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Spectroscopic and Structural Characterization
Unambiguous confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques.
| Technique | Expected Observations and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.4-8.5 ppm (m, 9H): The spectrum will show a complex multiplet region corresponding to the 9 aromatic protons. Protons on the phenyl ring will appear around 7.4-7.6 ppm, while the quinoline protons will be more downfield. Specifically, H5 and H7 on the dibrominated ring are expected to appear as distinct doublets due to meta-coupling[1]. |
| ¹³C NMR (100 MHz, CDCl₃) | ~15 signals: Expect signals in the aromatic region (120-155 ppm). Carbons bonded to bromine (C6 and C8) will be shifted to ~120-130 ppm. The carbon attached to nitrogen (C2) will be significantly downfield (>150 ppm)[1]. |
| Mass Spec. (EI-MS) | m/z ~363 (M⁺): The molecular ion peak will be observed. Crucially, a characteristic isotopic pattern for two bromine atoms (¹:²:¹ ratio for M⁺, M⁺+2, M⁺+4 peaks) must be present. This pattern is a definitive validation of the presence of two bromine atoms. |
| IR (KBr) | ν_max (cm⁻¹): ~3050 (Aromatic C-H stretch), ~1600, ~1550 (C=C and C=N ring stretching), ~850-900 (C-H out-of-plane bending), ~600-700 (C-Br stretch)[1][5]. |
Chemical Reactivity and Derivatization Potential
The true value of 6,8-Dibromo-2-phenylquinoline for drug development and materials science lies in its potential for selective functionalization. The carbon-bromine bonds at the C6 and C8 positions are prime sites for palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes, enabling the extension of the conjugated system, which is highly relevant for materials science[8].
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Buchwald-Hartwig Amination: Installation of nitrogen-based functional groups.
This chemical reactivity allows for the systematic exploration of the chemical space around the quinoline core, enabling the generation of diverse libraries of compounds for screening.
Caption: Derivatization pathways for 6,8-Dibromo-2-phenylquinoline.
Potential Applications and Future Directions
Drawing from the activities of its structural analogs, 6,8-Dibromo-2-phenylquinoline is a platform molecule with significant potential in several high-impact areas.
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Oncology: Many halogenated quinolines and indenoquinolines function as DNA intercalators or topoisomerase inhibitors[5][6]. The planar structure of 6,8-Dibromo-2-phenylquinoline makes it a candidate for DNA intercalation, representing a promising starting point for developing novel anticancer agents[9].
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Infectious Diseases: The 2-phenylquinoline scaffold has been identified as a potent inhibitor of viral helicase, demonstrating broad-spectrum anti-coronavirus activity[2]. Derivatives of this compound could be synthesized and screened for activity against a range of viral and bacterial pathogens.
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Materials Science: The extended π-conjugated system of quinoline derivatives makes them suitable for applications in organic electronics. Through Sonogashira coupling at the bromine positions, this core can be incorporated into larger conjugated polymers for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs)[3].
Future research should focus on the execution of the proposed synthesis, full experimental characterization to validate the predicted data, and the systematic exploration of its derivatization to build a library of novel compounds for biological and material screening.
References
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Gümüş, F., Ökten, S., & Büyükgüngör, O. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2958. [Link]
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Zgonnik, A. O., et al. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank, 2024(1), M1922. [Link]
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ResearchGate. (2024). (PDF) 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. [Link]
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Iovine, V., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(4), 618-625. [Link]
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MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. [Link]
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PubChem. 2-Phenylquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 4,7-Dibromo-8-fluoro-2-phenylquinoline. National Center for Biotechnology Information. [Link]
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Mphahlele, M. J., Maluleka, M. M., & Onwu, E. E. (2019). Crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, C18H11BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 721-723. [Link]
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Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as. (n.d.). [Link]
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Q1. Compound R contains 61.0% carbon and 11.9% hydrogen by mass. The remainder is oxygen. (n.d.). [Link]
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